![molecular formula C19H13Cl2N3OS B2856989 6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 338395-43-0](/img/structure/B2856989.png)
6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime” is a complex organic compound . It belongs to the class of organic compounds known as phenylimidazoles, which are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .
Molecular Structure Analysis
The molecular structure of this compound includes a phenyl group attached to an imidazo[2,1-b][1,3]thiazole ring, which is further connected to a carbaldehyde group . The InChI code for this compound is 1S/C12H8N2OS/c15-8-10-11 (9-4-2-1-3-5-9)13-12-14 (10)6-7-16-12/h1-8H .Scientific Research Applications
Antifungal Applications
This compound has been identified as a potential antifungal agent . Its structural similarity to known triazole fungicides suggests it could be effective in controlling various fungi in crops by inhibiting steroid demethylation . This application is crucial for agriculture, where fungal infections can devastate crop yields.
Anticancer Potential
Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole have shown promising results in anticancer studies . They have been tested against various cancer cell lines, including colorectal adenocarcinoma, lung carcinoma, and breast adenocarcinoma, showing dose-dependent antiproliferative effects . This suggests the compound’s potential role in developing new cancer therapies.
COVID-19 Drug Research
Amid the global pandemic, there has been a theoretical investigation of related compounds as potential COVID-19 drug candidates . Molecular docking and density functional theory (DFT) calculations suggest that these molecules could interact with the virus’s proteins, indicating a possible pathway for therapeutic development .
Crystallography and Structural Analysis
The compound’s crystal structure has been determined, which is essential for understanding its physical and chemical properties. Such information is vital for the synthesis of new materials and drugs, as well as for the study of molecular interactions .
Optical Properties for Sensing and Communication
Nonlinear optical (NLO) properties of related molecules have been studied, which are important for applications in optical communication , sensing, data storage, and computing . This field is at the forefront of developing faster and more efficient ways to transmit and process information.
Activation of Biological Receptors
Imidazothiazole derivatives have been used to stimulate human constitutive androstane receptor (CAR) nuclear translocation . This application is significant in pharmacology and toxicology, as CAR is involved in the regulation of drug-metabolizing enzymes and transporters.
Synthesis in Aqueous Medium
The synthesis of 2-aminothiazole derivatives, including this compound, in an aqueous medium has been explored . This is relevant for green chemistry , which seeks to reduce or eliminate the use and generation of hazardous substances in chemical production.
Reference Standards for Pharmaceutical Testing
Compounds like 6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime are used as reference standards in pharmaceutical testing to ensure the accuracy and consistency of test results . This is critical for the development and quality control of pharmaceutical products.
Mechanism of Action
Target of Action
The primary target of this compound is the human constitutive androstane receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport .
Mode of Action
The compound stimulates the nuclear translocation of CAR . This means it helps move the CAR from the cytoplasm of the cell into the nucleus, where it can regulate gene expression .
Biochemical Pathways
The activation of CAR can affect various biochemical pathways. For instance, it can increase the expression of genes involved in the metabolism and transport of drugs and other xenobiotics . This can have downstream effects on how the body processes certain substances.
Pharmacokinetics
Thiazoles, which are part of the compound’s structure, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This could influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The activation of CAR by this compound can lead to changes in the expression of various genes. This can alter cellular processes, such as drug metabolism, potentially affecting the efficacy and side effects of certain drugs .
Safety and Hazards
properties
IUPAC Name |
(E)-N-[(2,4-dichlorophenyl)methoxy]-1-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3OS/c20-15-7-6-14(16(21)10-15)12-25-22-11-17-18(13-4-2-1-3-5-13)23-19-24(17)8-9-26-19/h1-11H,12H2/b22-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGSSWUXTZESRV-SSDVNMTOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=NOCC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=N/OCC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.